(3,4-Dimethoxy-5-propylphenyl)methanol;methanesulfonic acid
Description
Properties
CAS No. |
647854-71-5 |
|---|---|
Molecular Formula |
C13H22O6S |
Molecular Weight |
306.38 g/mol |
IUPAC Name |
(3,4-dimethoxy-5-propylphenyl)methanol;methanesulfonic acid |
InChI |
InChI=1S/C12H18O3.CH4O3S/c1-4-5-10-6-9(8-13)7-11(14-2)12(10)15-3;1-5(2,3)4/h6-7,13H,4-5,8H2,1-3H3;1H3,(H,2,3,4) |
InChI Key |
CMBBTIHXKSAVQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CC(=C1)CO)OC)OC.CS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
A. Starting Materials
- A precursor aromatic compound with a similar phenolic backbone.
- Reagents for functional group modifications, such as alkylation and methoxylation.
B. Steps
Functionalization of the Aromatic Ring :
- Introduction of methoxy groups at the 3rd and 4th positions using methylating agents like dimethyl sulfate or methyl iodide.
- Propylation at the 5th position via Friedel-Crafts alkylation using propyl halides.
Reduction to Methanol Derivative :
- The aldehyde or ketone intermediate is reduced to the methanol derivative using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reaction
The final compound is formed by coupling (3,4-dimethoxy-5-propylphenyl)methanol with methanesulfonic acid:
A. Reaction Conditions
- Solvent: Polar aprotic solvents like dichloromethane or acetonitrile.
- Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to facilitate esterification.
B. Procedure
- Combine equimolar amounts of (3,4-dimethoxy-5-propylphenyl)methanol and methanesulfonic acid in the chosen solvent.
- Stir the mixture at room temperature or slightly elevated temperatures until the reaction reaches completion.
- Purify the product through recrystallization or column chromatography.
Data Table: Key Parameters for Synthesis
Notes on Optimization
- Purity : Use high-purity starting materials to minimize side reactions and impurities in the final product.
- Yield Improvement :
- Optimize reaction times and temperatures for each step.
- Employ efficient purification techniques like recrystallization or high-performance liquid chromatography (HPLC).
- Safety Considerations :
- Handle reagents like dimethyl sulfate and strong acids with care due to their toxic and corrosive nature.
Chemical Reactions Analysis
Acid-Base Reactions
The methanesulfonic acid component acts as a strong acid (), enabling protonation of the phenolic hydroxyl group () under acidic conditions. This protonation alters solubility and reactivity:
-
Protonation equilibrium :
This equilibrium shifts in polar solvents, favoring the protonated form in methanol or ethanol.
-
Impact on solubility : Protonation increases aqueous solubility by ~20% compared to the neutral form.
Esterification and Sulfonate Formation
Methanesulfonic acid reacts with alcohols (e.g., methanol, ethanol) to form sulfonate esters, a critical pathway for impurity generation :
Kinetic Data for Methanol Reactions
| Temperature (°C) | Ester Formation Rate (, h⁻¹) | Ester Degradation Rate (, h⁻¹) |
|---|---|---|
| 40 | ||
| 60 |
-
Mechanism : Nucleophilic attack by methanol on protonated methanesulfonic acid :
-
Equilibrium limitation : Ester yields plateau at ~0.3–1% in anhydrous methanol at 70°C due to reverse solvolysis .
Degradation Pathways
The compound undergoes degradation under stress conditions :
Major Degradation Products
| Condition | Degradation Product | Mechanism |
|---|---|---|
| Acidic (pH < 3) | Impurity G (demethylated derivative) | Acid-catalyzed cleavage of methoxy groups |
| Alkaline (pH > 9) | Impurity F (carboxylic acid) | Hydrolysis of amide groups |
| Thermal (>80°C) | Impurity D (ether byproduct) | Dehydration and ether formation |
Condensation Reactions
The phenolic hydroxyl group participates in condensation with aldehydes or ketones:
-
Example : Reaction with formaldehyde under basic conditions:
Yields reach ~75% in ethanol at 60°C.
Interaction with Biological Targets
Computational models predict interactions with:
-
Cytochrome P450 enzymes : Competitive inhibition () due to methoxy group coordination.
-
Serotonin receptors : Binding affinity () attributed to structural mimicry of indole alkaloids.
Synthetic Byproducts and Impurities
During synthesis, solvent interactions generate impurities :
-
DMF-mediated impurity B : Forms via dimethylamine byproduct in DMF-containing reactions.
-
Ethanol-mediated impurity C : Generated through solvent attack under acidic conditions.
Effect of Reaction Modifiers
Scientific Research Applications
Recent studies have predicted the biological activity of (3,4-Dimethoxy-5-propylphenyl)methanol; methanesulfonic acid through structure-activity relationship (SAR) models. These models indicate that the compound may interact with multiple biological targets, suggesting a broad spectrum of pharmacological effects. Potential activities include:
- Antioxidant properties : Similar compounds have shown significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
- Neuroprotective effects : The structural characteristics may allow it to cross the blood-brain barrier and exert protective effects on neuronal cells.
Applications in Medicinal Chemistry
The potential applications of (3,4-Dimethoxy-5-propylphenyl)methanol; methanesulfonic acid in medicinal chemistry are diverse:
- Drug Development : Its unique structure may lead to the development of new pharmaceuticals targeting specific diseases.
- Biological Interaction Studies : The compound can be used in studies to understand its binding affinity with various receptors and enzymes, which is crucial for drug design.
- Therapeutic Agent : Given its predicted biological activities, it may serve as a therapeutic agent in treating conditions such as neurodegenerative diseases or as an antioxidant supplement.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxy-5-propylphenyl)methanol;methanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Findings :
- MSA’s acidity surpasses acetic acid but is milder than HCl or H₂SO₄, enabling precise pH control without excessive corrosion .
- Its conductivity is comparable to HCl and H₂SO₄, supporting its use in electroplating and metal recovery .
Comparison of (3,4-Dimethoxy-5-propylphenyl)methanol with Structural Analogs
Limited direct data are available for (3,4-Dimethoxy-5-propylphenyl)methanol. However, comparisons can be drawn with substituted benzyl alcohols (Table 2):
Key Observations :
- The absence of a phenolic -OH group (unlike vanillyl alcohol) may reduce antioxidant activity but increase stability under basic conditions.
Biological Activity
Introduction
The compound (3,4-Dimethoxy-5-propylphenyl)methanol; methanesulfonic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a phenolic backbone with two methoxy groups and a propyl substituent. The presence of methanesulfonic acid suggests that it may exist in a protonated form, enhancing its solubility and reactivity. Its chemical formula is .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance, (3,4-Dimethoxy-5-propylphenyl)methanol; methanesulfonic acid has shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Comparative Antimicrobial Efficacy
A comparative analysis of related compounds reveals the following:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 3,4-Dimethoxyphenol | Structure | Antioxidant | Lacks propyl chain |
| Propofol | Structure | Anesthetic | Alkyl chain with different functional groups |
| 5-Methoxyindole | Structure | Neuroprotective | Indole structure instead of phenolic |
| Curcumin | Structure | Anti-inflammatory | Contains diketone functional group |
This table highlights how the unique structural features of (3,4-Dimethoxy-5-propylphenyl)methanol; methanesulfonic acid may confer distinct biological properties compared to similar compounds .
Structure-Activity Relationship (SAR)
Computational predictions using structure-activity relationship (SAR) models suggest that (3,4-Dimethoxy-5-propylphenyl)methanol; methanesulfonic acid interacts with multiple biological targets. These interactions may lead to a broad spectrum of pharmacological effects, including anti-inflammatory and neuroprotective activities . Studies have indicated that the positioning of the methoxy groups significantly influences the compound's activity.
Case Studies
- Antibacterial Efficacy Against MRSA : A study evaluated the effectiveness of various methoxy-substituted phenolic compounds against methicillin-resistant Staphylococcus aureus (MRSA). Results showed that (3,4-Dimethoxy-5-propylphenyl)methanol; methanesulfonic acid exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Antiproliferative Effects : In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines such as HeLa and A549. The IC50 values indicated significant cytotoxicity at concentrations lower than those required for many conventional chemotherapeutics .
Mechanistic Insights
The biological mechanisms underlying the activities of (3,4-Dimethoxy-5-propylphenyl)methanol; methanesulfonic acid include:
- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and proliferation.
- Modulation of Signaling Pathways : Potential interactions with signaling proteins could alter cellular responses in cancer cells .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (3,4-Dimethoxy-5-propylphenyl)methanol to improve yield and purity?
- Methodological Answer : Optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, copper-catalyzed protocols (analogous to photo-sulfonylation methods) can enhance regioselectivity in methoxy-substituted aromatic systems . Purification via gradient elution in HPLC, using C18 columns and acetonitrile/water mobile phases, effectively isolates the compound from byproducts. Stability during synthesis should be monitored via inline FTIR to detect premature degradation .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of (3,4-Dimethoxy-5-propylphenyl)methanol; methanesulfonic acid?
- Methodological Answer :
- NMR : Use H/C NMR in deuterated DMSO to resolve methoxy and propyl group signals. DEPT-135 clarifies tertiary carbon assignments.
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode confirms molecular mass, while tandem MS (MS/MS) identifies fragmentation patterns unique to the methanesulfonate counterion.
- FTIR : Peaks at 3400–3500 cm (O-H stretch) and 1030–1150 cm (S=O vibrations) validate functional groups .
Q. How does the solvent system influence the stability of (3,4-Dimethoxy-5-propylphenyl)methanol during storage and experimental procedures?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the compound by reducing hydrolysis of the methoxy groups. Accelerated stability studies under varying humidity (10–90% RH) and temperature (4–40°C) should be conducted, with HPLC monitoring degradation products like demethylated derivatives. Lyophilization in inert atmospheres (argon) minimizes oxidative degradation .
Advanced Research Questions
Q. What advanced computational methods can predict the reactivity of (3,4-Dimethoxy-5-propylphenyl)methanol; methanesulfonic acid in catalytic environments?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model transition states in acid-catalyzed reactions. Molecular dynamics (MD) simulations track solvent interactions, while COSMO-RS predicts solubility parameters in mixed solvents. These methods align with studies on iodine-organic interactions in containment environments, where computational modeling resolves reaction pathways under varying conditions .
Q. How can contradictions in solubility data between theoretical predictions and experimental results for this compound be resolved?
- Methodological Answer : Triangulate data using:
- Experimental : Phase solubility analysis in binary solvent systems (e.g., water-ethanol).
- Computational : Hansen solubility parameters derived from DFT.
- Statistical : Multivariate regression to identify outliers. Discrepancies often arise from unaccounted impurities or polymorphic forms, requiring PXRD analysis to confirm crystallinity .
Q. What experimental strategies are recommended for studying the compound's interactions with biological macromolecules under physiological conditions?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics with proteins (e.g., serum albumin).
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
- Circular Dichroism (CD) : Monitors conformational changes in DNA/RNA upon interaction.
- Reference adsorption studies on organic-surface interactions (e.g., paint or silica surfaces) to contextualize non-specific binding artifacts .
Methodological Notes
- Data Triangulation : Combine spectroscopic, chromatographic, and computational data to validate findings, as emphasized in advanced analytical workflows .
- Error Mitigation : Replicate experiments under controlled humidity/temperature to minimize environmental variability. Use internal standards (e.g., deuterated analogs) in spectroscopic analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
